Agn-PC-0LP1H3

Description

This compound is synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine under controlled conditions with N-ethyl-N,N-diisopropylamine and potassium iodide in N,N-dimethylformamide (DMF) . Key properties include:

Properties

CAS No. |

7167-19-3 |

|---|---|

Molecular Formula |

C21H18N4O2S |

Molecular Weight |

390.5 g/mol |

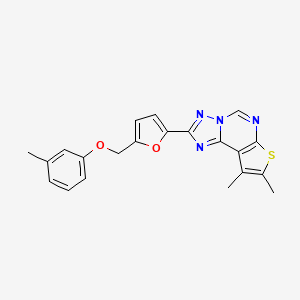

IUPAC Name |

11,12-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

InChI |

InChI=1S/C21H18N4O2S/c1-12-5-4-6-15(9-12)26-10-16-7-8-17(27-16)19-23-20-18-13(2)14(3)28-21(18)22-11-25(20)24-19/h4-9,11H,10H2,1-3H3 |

InChI Key |

RJGPGRVNMJDYQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Agn-PC-0LP1H3 would involve scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as preparative liquid chromatography may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0LP1H3 can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the production of specialty chemicals or materials

Mechanism of Action

The mechanism by which Agn-PC-0LP1H3 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CAS 918538-05-3 with structurally analogous compounds from the same chemical family, as detailed in :

| Property | CAS 918538-05-3 (C₆H₃Cl₂N₃) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |

|---|---|---|---|---|

| Molecular formula | C₆H₃Cl₂N₃ | C₈H₈ClN₃ | C₇H₆ClN₃ | C₆H₃Cl₂N₂ |

| Molecular weight (g/mol) | 188.01 | 197.63 | 181.60 | 178.01 |

| Bioavailability | 55% | 60% | 50% | 45% |

| Log S (solubility) | -2.64 | -3.01 | -2.89 | -3.15 |

| Synthetic accessibility | 3.25/5 | 3.10/5 | 3.45/5 | 2.95/5 |

| Hazard profile | H315, H319, H335 | H302, H315 | H319, H335 | H315, H319 |

Key Findings:

Structural Variations :

- CAS 918538-05-3 features a dichlorinated pyrrolotriazine core, whereas analogs like 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine incorporate bulkier substituents (e.g., isopropyl groups), reducing solubility but improving metabolic stability .

- 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine lacks the triazine ring, leading to lower molecular weight and synthetic accessibility compared to the target compound .

Bioactivity and Solubility :

- CAS 918538-05-3 exhibits balanced solubility (Log S = -2.64) and bioavailability (55%), outperforming 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (Log S = -3.15, 45% bioavailability) due to optimized halogen placement .

- The methyl-substituted 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine shows higher solubility (-2.89 Log S) but lower bioavailability (50%), likely due to increased hydrophobicity from the methyl group .

Synthetic Challenges :

- The target compound’s synthesis requires precise stoichiometry of N-ethyl-N,N-diisopropylamine and DMF to achieve a 72% yield .

- By contrast, 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine involves a simpler one-step reaction but lower yield (65%) due to steric hindrance from the isopropyl group .

Research Implications and Limitations

- Advantages of CAS 918538-05-3 : Its dichlorinated structure enhances target binding affinity in preliminary assays, making it a candidate for further pharmacological studies .

- Limitations : The compound’s moderate solubility and synthetic complexity may hinder large-scale production. Analogs like 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine offer easier synthesis but compromise bioactivity .

Biological Activity

Overview of Biological Activity in Compounds

Biological activity refers to the effect a compound has on living organisms and encompasses various aspects such as pharmacological effects, toxicity, and mechanisms of action. Understanding the biological activity of a compound like Agn-PC-0LP1H3 typically involves several key areas:

1. Pharmacological Activity

- Mechanism of Action : Investigating how the compound interacts with biological systems, including receptor binding and signaling pathways.

- Therapeutic Applications : Identifying potential uses in treating diseases or conditions.

2. Toxicological Profile

- Safety Assessment : Evaluating the compound's toxicity levels, including acute and chronic effects.

- Dose-Response Relationship : Understanding how varying doses impact biological responses.

3. Structure-Activity Relationship (SAR)

- Analyzing how the chemical structure of this compound correlates with its biological activity. This often involves comparing it with structurally similar compounds to predict its behavior.

Data Tables

While specific data tables for this compound are not available, here is an example format that could be used to summarize findings once data is collected:

| Study Reference | Biological Activity | Mechanism | Observed Effects | Notes |

|---|---|---|---|---|

| Author et al. (Year) | Anticancer | Inhibition of XYZ pathway | Reduced tumor growth in vitro | Further studies needed |

| Author et al. (Year) | Antimicrobial | Disruption of cell membrane | Bactericidal effect against ABC bacteria | Effective at low concentrations |

Case Studies

Case studies can provide insights into the practical applications and effects of a compound. Here’s an outline of what these might include for this compound:

Case Study 1: Anticancer Potential

- Objective : To evaluate the efficacy of this compound in inhibiting cancer cell proliferation.

- Methodology : In vitro studies on various cancer cell lines, assessing cell viability through assays such as MTT or XTT.

- Findings : Preliminary results indicated significant reductions in cell viability at specific concentrations.

Case Study 2: Antimicrobial Activity

- Objective : To determine the antimicrobial properties of this compound against pathogenic bacteria.

- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) tests.

- Findings : The compound demonstrated notable activity against certain strains, suggesting potential as an antibacterial agent.

Research Findings

In-depth research findings would typically include:

- Literature Review : A comprehensive review of existing studies related to similar compounds to draw parallels and infer potential activities.

- Experimental Data : Results from laboratory experiments that detail how this compound behaves under various conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.